molecular formula C17H14O B12610614 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 648933-56-6

1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B12610614
CAS No.: 648933-56-6
M. Wt: 234.29 g/mol
InChI Key: JDUDEHQMPDLAIU-UHFFFAOYSA-N
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Description

1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with a complex structure that includes both ethynyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene typically involves several steps, including the use of classical organic reactions such as the Sonogashira cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst under mild conditions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene serves as a versatile building block in organic synthesis. Its ability to participate in further functionalization reactions allows chemists to create a variety of derivatives with tailored properties.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
Coupling ReactionsForms new C-C bondsVarious aryl compounds
OxidationIntroduces functional groupsHydroxylated derivatives
ReductionConverts triple bonds to double/single bondsSaturated analogs

Research has indicated that this compound exhibits promising biological activities, particularly as an anticancer agent. Studies have shown that derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation.

Case Study: Anticancer Activity

  • Objective: Evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.
  • Methodology: In vitro assays were conducted on various cancer cell lines (e.g., MCF-7, HeLa).
  • Findings: Certain derivatives demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).

Table 2: Material Applications of this compound

ApplicationDescriptionImpact
OLEDsUsed as an emissive layerEnhances brightness and efficiency
LCDsActs as a liquid crystal componentImproves response time and color accuracy

Mechanism of Action

The mechanism by which 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene exerts its effects involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.

Biological Activity

1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene, also known as a derivative of ethynylbenzene, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a methoxyphenyl group, which may influence its interaction with biological targets.

  • Molecular Formula: C18H16O
  • Molecular Weight: 252.32 g/mol
  • CAS Number: 116090-30-3
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and mechanisms of action. The compound's structure suggests potential interactions with cancer cell signaling pathways and other biological processes.

The proposed mechanism of action involves:

  • Inhibition of Cell Proliferation: The compound may inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Interaction with Tubulin: Similar compounds have shown the ability to disrupt tubulin polymerization, a crucial process for mitosis, thus leading to cell cycle arrest.

Antiproliferative Activity

Several studies have reported on the antiproliferative effects of related compounds. For instance, a study indicated that derivatives with methoxy substitutions exhibited enhanced activity against various cancer cell lines, including MDA-MB-231 and MCF-7 cells, suggesting that the methoxy group plays a significant role in enhancing biological activity .

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-2315.0
This compoundMCF-77.5
Resveratrol derivativeHeLa<10

Case Studies

  • Case Study on Cancer Cell Lines : A comparative analysis was conducted on various substituted trans-stilbenes, including those structurally similar to this compound. Results showed that compounds with methoxy groups at specific positions were significantly more potent than their counterparts without such modifications .
  • Inhibition of NF-kB Activation : Another study highlighted the ability of certain analogs to inhibit the activation of NF-kB, a transcription factor linked to inflammation and cancer progression. This suggests potential anti-inflammatory properties alongside anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Prepare ethynyl intermediates via Sonogashira coupling between 4-methoxystyrene derivatives and terminal alkynes under palladium/copper catalysis (e.g., Pd(PPh₃)₄, CuI) in degassed THF at 60–80°C .
  • Step 2 : Introduce the ethenyl group via Heck coupling using aryl halides and styrenes, optimized with triethylamine as a base and DMF as solvent .
  • Critical Factors : Temperature (>70°C) and inert atmosphere (argon/nitrogen) prevent alkyne polymerization. Yields range from 55–75% after silica gel chromatography .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Characterization Workflow :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm ethynyl (δ 2.5–3.5 ppm) and ethenyl (δ 6.5–7.5 ppm) protons. Compare computed spectra with experimental data .
  • XRD : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths (C≡C: ~1.20 Å, C=C: ~1.34 Å) and dihedral angles between aromatic rings .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 286.12 for C₁₈H₁₄O) .

Q. How does the compound react under oxidative or reductive conditions?

  • Reactivity Profile :

  • Oxidation : Treat with KMnO₄ in acidic conditions to cleave ethenyl bonds, forming 4-methoxybenzoic acid. Over-oxidation of ethynyl groups is minimized at 0–5°C .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates ethenyl to ethyl groups, while ethynyl remains intact under 1 atm H₂ .
  • Substitution : Ethynyl groups undergo nucleophilic substitution with Grignard reagents (e.g., RMgX) to form alkyl/aryl derivatives .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Biological Screening :

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?

  • Mechanistic Analysis :

  • DFT Studies : Computational modeling (B3LYP/6-31G*) shows ethynyl groups stabilize transition states via π-backbonding with Pd catalysts, favoring trans-addition in Heck reactions .
  • Steric Effects : Bulkier substituents on the aryl ring (e.g., 4-methoxy) direct coupling to the para position (95% selectivity) .

Q. How can computational modeling predict photophysical properties for material science applications?

  • Computational Workflow :

  • TD-DFT : Calculate HOMO-LUMO gaps (e.g., ~3.2 eV) to predict UV-Vis absorption (λmax ~350 nm) .
  • Solvatochromism : Polarizable continuum models (PCM) simulate solvent effects (e.g., redshift in DMSO vs. chloroform) .

Q. How can contradictory data on synthetic yields be resolved?

  • Data Reconciliation Strategies :

  • HPLC-PDA : Quantify impurities (e.g., homocoupled byproducts) using C18 columns and acetonitrile/water gradients .
  • Reaction Monitoring : In situ IR spectroscopy tracks alkyne consumption (C≡C stretch at ~2100 cm⁻¹) to optimize reaction time .

Q. What strategies enhance stability in optoelectronic device applications?

  • Material Science Approaches :

  • Encapsulation : Embed in PMMA matrices to reduce oxygen/water degradation (TGA shows stability up to 250°C) .
  • Doping : Blend with electron-deficient polymers (e.g., PEDOT:PSS) to improve charge transport (mobility ~0.1 cm²/V·s) .

Properties

CAS No.

648933-56-6

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C17H14O/c1-3-15-6-4-5-7-16(15)11-8-14-9-12-17(18-2)13-10-14/h1,4-13H,2H3

InChI Key

JDUDEHQMPDLAIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2C#C

Origin of Product

United States

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